
2-(8-Chlorooctyl)-5-hexylfuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(8-Chlorooctyl)-5-hexylfuran is an organic compound characterized by a furan ring substituted with an 8-chlorooctyl group and a hexyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Chlorooctyl)-5-hexylfuran typically involves the reaction of 5-hexylfuran with 8-chlorooctyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
2-(8-Chlorooctyl)-5-hexylfuran undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The chlorooctyl group can be reduced to an octyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the chlorooctyl group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: 2-(8-Octyloctyl)-5-hexylfuran.
Substitution: 2-(8-Substituted octyl)-5-hexylfuran derivatives.
Aplicaciones Científicas De Investigación
2-(8-Chlorooctyl)-5-hexylfuran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(8-Chlorooctyl)-5-hexylfuran involves its interaction with biological membranes due to its amphiphilic nature. The compound can insert itself into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, it may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(8-Chlorooctyl)-5-methylfuran: Similar structure but with a methyl group instead of a hexyl group.
2-(8-Chlorooctyl)-5-ethylfuran: Similar structure but with an ethyl group instead of a hexyl group.
2-(8-Chlorooctyl)-5-propylfuran: Similar structure but with a propyl group instead of a hexyl group.
Uniqueness
2-(8-Chlorooctyl)-5-hexylfuran is unique due to the presence of a longer hexyl chain, which can influence its physical and chemical properties, such as solubility, hydrophobicity, and interaction with biological membranes. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Número CAS |
88646-90-6 |
|---|---|
Fórmula molecular |
C18H31ClO |
Peso molecular |
298.9 g/mol |
Nombre IUPAC |
2-(8-chlorooctyl)-5-hexylfuran |
InChI |
InChI=1S/C18H31ClO/c1-2-3-4-9-12-17-14-15-18(20-17)13-10-7-5-6-8-11-16-19/h14-15H,2-13,16H2,1H3 |
Clave InChI |
JBSLHXBVTZIVJH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=CC=C(O1)CCCCCCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



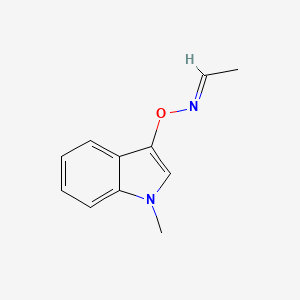
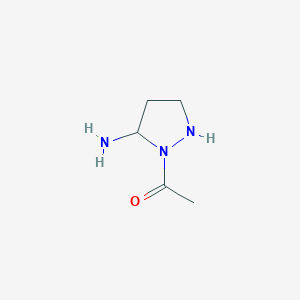
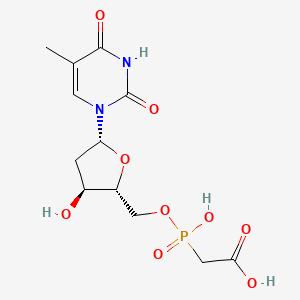
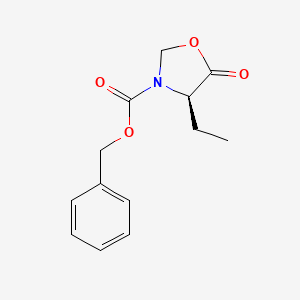
![(4AR,6R,7R,7aS)-6-(6-amino-8-(dimethylamino)-9H-purin-9-yl)-2,7-dihydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine 2-oxide](/img/structure/B12913967.png)

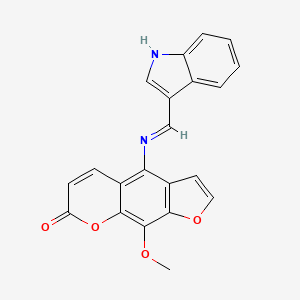

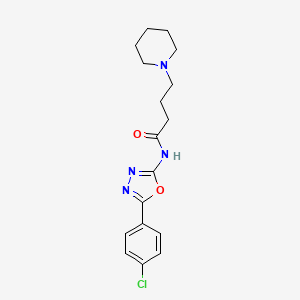

![4-[(2-Amino-6-chloropyrimidin-4-yl)amino]-2-(hydroxymethyl)cyclopentan-1-ol](/img/structure/B12913996.png)

![Imidazo[1,2-b]pyridazine, 6-(methylthio)-](/img/structure/B12914003.png)
